3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid
Overview
Description
“3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid” is a chemical compound with the CAS Number: 890625-93-1. It has a molecular weight of 168.2 and is typically in solid form .
Molecular Structure Analysis
The molecular structure of “3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid” consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
“3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid” is a solid at room temperature. It has a density of 1.2±0.1 g/cm³, a boiling point of 385.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
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Anticoronavirus and Antitumoral Activity
- Field : Medicinal Chemistry
- Application : A new series of compounds similar to “3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid” were synthesized and tested for their antiviral and antitumoral activity .
- Method : The compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .
- Results : It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .
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Synthesis Strategies and Applications
- Field : Organic Chemistry
- Application : Pyrazole scaffolds, similar to “3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
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3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-PROPIONIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE
- Field : Medicinal Chemistry
- Application : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
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3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid
- Field : Organic Chemistry
- Application : This compound is a pyrazole scaffold, which has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The results or outcomes obtained are not provided .
-
3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-PROPIONIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE
- Field : Medicinal Chemistry
- Application : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
-
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid
- Field : Organic Chemistry
- Application : This compound is a pyrazole scaffold, which has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The results or outcomes obtained are not provided .
properties
IUPAC Name |
3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-8-7(5-6-10(13)14)9(4-2)12-11-8/h3-6H2,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBZFIQSPOZKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)CC)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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